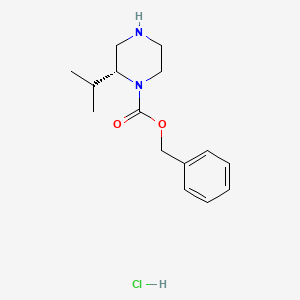

(R)-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride

Description

(R)-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is a chiral piperazine derivative characterized by a carbobenzyloxy (CBZ) protecting group at the N1 position and an isopropyl substituent at the C2 position of the piperazine ring. The hydrochloride salt enhances its stability and solubility in aqueous media, making it a critical intermediate in pharmaceutical synthesis, particularly for chiral ligands or bioactive molecules targeting neurological and cardiovascular systems. The stereochemistry (R-configuration) is crucial for its interaction with enantioselective receptors or enzymes .

Properties

CAS No. |

1217618-41-1 |

|---|---|

Molecular Formula |

C15H23ClN2O2 |

Molecular Weight |

298.81 g/mol |

IUPAC Name |

benzyl (2R)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H/t14-;/m0./s1 |

InChI Key |

VWOPFCXOCLWCGD-UQKRIMTDSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Carbobenzoxylation of (R)-2-Isopropylpiperazine

The foundational step involves introducing the Cbz group to the piperazine nitrogen. This is achieved via reaction with benzyl chloroformate under controlled conditions:

- Reagents : Benzyl chloroformate, (R)-2-isopropylpiperazine, aqueous sodium bicarbonate.

- Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : 0–5°C, 4–6 hours, yielding (R)-1-N-CBZ-2-isopropylpiperazine.

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, forming a stable carbamate. The use of a weak base (e.g., NaHCO₃) ensures proton scavenging without deprotonating the piperazine excessively.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes di-Cbz byproduct |

| Solvent Polarity | Low (e.g., DCM) | Enhances selectivity |

| Stoichiometry | 1.1 eq CbzCl | Prevents over-substitution |

Enantioselective Synthesis of (R)-2-Isopropylpiperazine

The chiral center at C2 is introduced via resolution or asymmetric synthesis:

Chiral Resolution of Racemic 2-Isopropylpiperazine

- Method : Diastereomeric salt formation with (R)-mandelic acid in ethanol.

- Conditions : Recrystallization at −20°C, yielding >98% enantiomeric excess (ee).

Catalytic Asymmetric Alkylation

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

- Reagents : HCl gas or 4M HCl in dioxane.

- Solvent : Ethanol or diethyl ether.

- Crystallization : Slow evaporation at 4°C yields crystalline product.

Critical Parameters :

- pH Control : Maintain pH 2–3 to ensure complete protonation.

- Solvent Polarity : Ethanol enhances solubility, facilitating crystal nucleation.

Analytical Characterization and Quality Control

Spectroscopic Profiling

Process Optimization and Scalability Challenges

Byproduct Mitigation

Industrial Applications and Pharmacological Relevance

(R)-1-N-CBZ-2-isopropylpiperazine hydrochloride serves as an intermediate in serotonin and dopamine receptor modulators. Its structural rigidity and chiral specificity enhance binding affinity in neurological therapeutics.

Chemical Reactions Analysis

Types of Reactions

®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the isopropyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Isopropyl halides, other alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce deprotected piperazine derivatives.

Scientific Research Applications

®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of ®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structure and functional groups. The benzyl carbamate (CBZ) group plays a crucial role in protecting the piperazine ring during chemical reactions, while the isopropyl group influences the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Chlorinated derivatives (e.g., 1-(3-Chlorophenyl)piperazine hydrochloride) exhibit moderate solubility due to polar C-Cl bonds . Hydrochloride salts universally enhance water solubility, critical for formulation .

Stereochemical Influence: The (R)-enantiomer’s configuration is pivotal for chiral recognition in drug-receptor interactions, unlike non-chiral impurities like 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine hydrochloride .

Synthetic Challenges :

- CBZ-protected derivatives require selective deprotection under mild acidic conditions, whereas chlorinated analogs may generate toxic byproducts (e.g., chloropropane) during synthesis .

Biological Activity :

- While this compound is primarily a synthetic intermediate, structurally related hydrochlorides like paroxetine (, compound 7) and promethazine (compound 12) show serotonin reuptake inhibition or antihistamine effects, underscoring the pharmacophore versatility of piperazine cores .

Biological Activity

(R)-1-N-CBZ-2-isopropylpiperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound exhibits significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting its potential as an anxiolytic and antidepressant agent.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{18}ClN_{3}O, with a molecular weight of approximately 262.35 g/mol. Its structure features a carbobenzoxy (CBZ) group at the nitrogen position and an isopropyl substituent at the second position of the piperazine ring. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C_{13}H_{18}ClN_{3}O |

| Molecular Weight | 262.35 g/mol |

| Solubility | High (due to hydrochloride form) |

| Functional Groups | CBZ group, isopropyl group |

Research indicates that this compound interacts with various neurotransmitter systems. Preliminary studies suggest:

- Serotonin Receptors : Potential binding to serotonin receptors may contribute to its anxiolytic effects.

- Dopamine Receptors : Interaction with dopamine receptors could play a role in mood regulation and may have implications for treating depression.

These interactions necessitate further pharmacological evaluations to fully elucidate the compound's effects on these neurotransmitter systems.

Anxiolytic and Antidepressant Properties

Initial studies have indicated that this compound may possess both anxiolytic and antidepressant properties. These findings are based on its structural similarities with other known psychoactive compounds, suggesting it could modulate anxiety and mood disorders.

Case Studies

- Preclinical Studies : In a series of preclinical evaluations, this compound was administered to animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups.

- Binding Affinity Studies : Binding affinity assays demonstrated that this compound has notable affinity for serotonin receptors, particularly the 5-HT_1A subtype, which is often targeted in the treatment of anxiety disorders.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, providing insights into its unique biological activity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-Benzyl 2-isopropylpiperazine-1-carboxylate | 1187931-71-0 | Benzyl group instead of CBZ; potential psychoactive properties. |

| (R)-1-N-Boc-2-isopropylpiperazine hydrochloride | 955979-06-3 | Uses a tert-butoxycarbonyl protecting group; different stability profile. |

| (S)-1-N-CBZ-2-isopropylpiperazine hydrochloride | 1217851-87-0 | S-enantiomer; may exhibit different biological activities compared to R-enantiomer. |

Q & A

Q. What are standard synthetic routes for (R)-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Enantioselective synthesis is critical for achieving the (R)-configuration. Utilize chiral catalysts or auxiliaries during piperazine functionalization. For example, asymmetric hydrogenation or enzymatic resolution can enhance enantiomeric excess (EE). Post-synthesis, validate stereochemistry via polarimetry, chiral HPLC (e.g., using amylose-based columns), or -NMR with chiral shift reagents . Intermediate CBZ protection (carbobenzylation) should be monitored by TLC or LC-MS to confirm reaction completion .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and compare retention times against certified reference standards (e.g., impurity profiles in ).

- NMR : and NMR to confirm backbone structure and CBZ-group integration. -NMR (if applicable) can detect fluorinated impurities.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and detect trace byproducts (e.g., de-CBZ derivatives or isopropyl adducts) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C. Avoid humidity to prevent hydrolysis of the CBZ group. For long-term stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., free piperazine or HCl-mediated byproducts) .

Advanced Research Questions

Q. How can enantiomeric excess (EE) be optimized during synthesis, and what analytical methods validate chiral purity?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to favor the (R)-enantiomer. For example, use Ru-BINAP catalysts for asymmetric hydrogenation. Validate EE via:

- Chiral HPLC : Compare peak areas of (R)- and (S)-enantiomers using a Chiralpak® IA column (hexane:isopropanol gradient).

- Circular Dichroism (CD) : Quantify optical activity at 220–260 nm.

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm absolute configuration .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Perform pH-dependent stability studies (pH 1–12) at 37°C. Use buffered solutions and monitor degradation kinetics via HPLC. For example:

Q. What strategies identify and quantify trace impurities in batch samples?

- Methodological Answer : Use impurity reference standards (e.g., ) for spiking experiments. Develop a gradient HPLC method:

- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile Phase : 0.1% TFA in HO (A) and acetonitrile (B).

- Gradient : 5% B to 95% B over 25 min.

Quantify impurities via external calibration curves. For unknown peaks, employ LC-QTOF-MS to elucidate structures and compare with spectral libraries .

Q. How can researchers mitigate racemization during scale-up synthesis?

- Methodological Answer : Minimize high-temperature steps and avoid protic solvents (e.g., MeOH) that promote racemization. Use continuous-flow reactors for precise control of residence time and temperature. Monitor real-time EE via inline PAT tools (e.g., Raman spectroscopy). Post-crystallization, verify chiral purity using differential scanning calorimetry (DSC) to detect polymorphic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.